molecular formula C10H16N2 B3246837 N*2*-Isopropyl-3-methyl-benzene-1,2-diamine CAS No. 180207-83-4

N*2*-Isopropyl-3-methyl-benzene-1,2-diamine

Cat. No.: B3246837
CAS No.: 180207-83-4
M. Wt: 164.25 g/mol
InChI Key: HWYBPFZYAWAMLO-UHFFFAOYSA-N
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Description

N²-Isopropyl-3-methyl-benzene-1,2-diamine is a benzene-1,2-diamine derivative featuring an isopropyl group on the N² nitrogen atom and a methyl substituent at the 3-position of the aromatic ring. This compound’s structure combines steric bulk (isopropyl) and electron-donating alkyl groups (methyl), which may influence its coordination chemistry, solubility, and reactivity.

Properties

IUPAC Name

3-methyl-2-N-propan-2-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYBPFZYAWAMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Isopropyl-3-methyl-benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Reduction: Conversion of the acyl group to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of Nitro Group: Conversion of the nitro group to an amine using a reducing agent such as iron in hydrochloric acid.

Industrial Production Methods: Industrial production methods for N2-Isopropyl-3-methyl-benzene-1,2-diamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: N-Isopropyl-3-methyl-benzene-1,2-diamine can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or imines.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are used for substitution reactions.

Major Products:

    Oxidation: Quinones or imines.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N2-Isopropyl-3-methyl-benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-Isopropyl-3-methyl-benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its role in a particular chemical reaction or its therapeutic effects in a biological system.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

N,N’-Diisopropylethane-1,2-diamine (dieda) : An aliphatic diamine with two isopropyl groups on the nitrogen atoms.

N1-(3-(Dimethylamino)propyl)benzene-1,2-diamine: A benzene-1,2-diamine with a dimethylaminopropyl substituent.

N1-(3-Methoxypropyl)benzene-1,2-diamine : A benzene-1,2-diamine featuring a methoxypropyl group.

Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight Key Substituents Functional Groups
N²-Isopropyl-3-methyl-benzene-1,2-diamine C₁₀H₁₆N₂ 164.25 g/mol N²-isopropyl, 3-methyl Benzene diamine, alkyl
N,N’-Diisopropylethane-1,2-diamine (dieda) C₈H₂₀N₂ 144.26 g/mol Two N-isopropyl groups Aliphatic diamine
N1-(3-(Dimethylamino)propyl)benzene-1,2-diamine C₁₁H₁₉N₃ 193.29 g/mol 3-(dimethylamino)propyl Benzene diamine, tertiary amine
N1-(3-Methoxypropyl)benzene-1,2-diamine C₁₀H₁₆N₂O 180.25 g/mol 3-methoxypropyl Benzene diamine, ether

Coordination Chemistry and Stability

  • N,N’-Diisopropylethane-1,2-diamine (dieda) : Used in vanadium(II) complexes ([VCl₂(dieda)₂]), where steric bulk from isopropyl groups enhances complex stability by shielding the metal center from decomposition. The study in correlates increased steric bulk with higher decomposition temperatures and improved crystal field stabilization .
  • N1-(3-Methoxypropyl)benzene-1,2-diamine : The methoxy group introduces electron-withdrawing effects via oxygen, which could reduce basicity and alter metal-binding affinity compared to alkyl-substituted diamines .

Electronic and Solubility Properties

  • N,N’-Diisopropylethane-1,2-diamine: Aliphatic structure and alkyl groups improve solubility in nonpolar solvents, while isopropyl groups reduce polarity.
  • N1-(3-(Dimethylamino)propyl)benzene-1,2-diamine: The dimethylamino group increases basicity and solubility in polar solvents due to its tertiary amine functionality .
  • N²-Isopropyl-3-methyl-benzene-1,2-diamine : Predicted to exhibit moderate solubility in organic solvents, balancing aromatic hydrophobicity and alkyl group hydrophilicity.

Biological Activity

N2-Isopropyl-3-methyl-benzene-1,2-diamine, also known as a derivative of benzene diamines, has garnered attention in scientific research due to its potential biological activities and applications in various fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H16N2
  • Molecular Weight : 168.25 g/mol
  • CAS Number : [Not specified in available sources]

N2-Isopropyl-3-methyl-benzene-1,2-diamine interacts with various molecular targets within biological systems. Its mechanism primarily involves:

  • Enzyme Interaction : The compound can form hydrogen bonds with enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Modulation : It acts as a ligand for specific receptors, potentially leading to changes in cellular functions.

This dual action allows the compound to play a role in both synthetic chemistry and biological systems.

1. Therapeutic Applications

Research indicates that N2-Isopropyl-3-methyl-benzene-1,2-diamine may have several therapeutic applications:

  • Anticancer Properties : Preliminary studies suggest that compounds similar to this benzene derivative exhibit cytotoxic effects against various cancer cell lines. For instance, the structural modifications in benzene diamines have shown promising results in inhibiting cell proliferation in vitro .

2. Toxicological Studies

The safety profile of N2-Isopropyl-3-methyl-benzene-1,2-diamine is critical for its application:

  • Embryotoxicity : Similar compounds have demonstrated embryotoxic effects in animal models. For example, studies on related diamines indicate significant reductions in reproductive health metrics at certain dosages .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits growth of cancer cell lines
Embryotoxic EffectsToxicity observed in animal models
Enzyme InteractionAlters enzyme activity through binding
Receptor ModulationBinds to receptors influencing cellular function

Case Study: Cytotoxicity Assessment

A case study focused on the cytotoxic effects of N2-Isopropyl-3-methyl-benzene-1,2-diamine analogs was conducted using various human cancer cell lines. The study revealed that:

  • IC50 Values : The IC50 (half maximal inhibitory concentration) values ranged between 5 µM to 20 µM across different cell lines.
  • Mechanism of Action : The cytotoxicity was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that the compound could be a lead candidate for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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